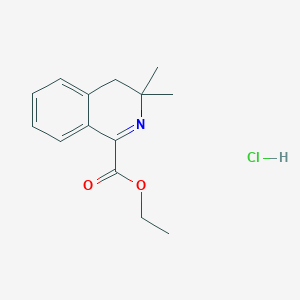methylidene]amino}benzene CAS No. 866157-58-6](/img/structure/B2515844.png)
1-bromo-4-{[(Z)-[(4-methylbenzyl)amino](methylsulfanyl)methylidene]amino}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene is a complex organic compound characterized by the presence of a bromine atom, a methylsulfanyl group, and a benzylamino group attached to a benzene ring
Preparation Methods
Chemical Reactions Analysis
1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding amine or thiol derivatives.
Common reagents used in these reactions include copper(I) iodide for coupling reactions and various oxidizing agents for oxidation reactions .
Scientific Research Applications
1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene can be compared with other similar compounds, such as:
1-bromo-4-[(methylsulfanyl)methyl]benzene: This compound lacks the benzylamino group, making it less complex and potentially less versatile in its applications.
4-bromophenyl methyl sulfone: This compound contains a sulfone group instead of a methylsulfanyl group, which can significantly alter its chemical properties and reactivity.
The presence of the benzylamino and methylsulfanyl groups in 1-bromo-4-{(Z)-[(4-methylbenzyl)aminomethylidene]amino}benzene makes it unique and potentially more useful in certain applications compared to its simpler analogs.
Properties
IUPAC Name |
methyl N-(4-bromophenyl)-N'-[(4-methylphenyl)methyl]carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2S/c1-12-3-5-13(6-4-12)11-18-16(20-2)19-15-9-7-14(17)8-10-15/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDURPJBKVCIWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(NC2=CC=C(C=C2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)

![(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID](/img/structure/B2515772.png)
![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B2515775.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2515776.png)
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)

![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)
